molecular formula C6H11NO4S B2922771 1-(methylsulfonyl)-L-Proline CAS No. 360045-22-3

1-(methylsulfonyl)-L-Proline

Cat. No.: B2922771
CAS No.: 360045-22-3
M. Wt: 193.22
InChI Key: OGVCJOXRWBEJDW-YFKPBYRVSA-N
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Description

1-(Methylsulfonyl)-L-Proline is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of a methylsulfonyl group to the proline molecule imparts distinct chemical and biological characteristics, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-L-Proline typically involves the introduction of a methylsulfonyl group to the L-Proline molecule. One common method is the reaction of L-Proline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-L-Proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized proline derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-L-Proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating protein structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-L-Proline involves its interaction with molecular targets and pathways within biological systems. The methylsulfonyl group can influence the compound’s binding affinity and specificity for certain proteins or enzymes. This interaction can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(Methylsulfonyl)-L-Proline can be compared with other similar compounds, such as:

    L-Proline: The parent amino acid, which lacks the methylsulfonyl group.

    Methylsulfonylmethane (MSM): A related compound with a similar sulfonyl group but different overall structure and properties.

    Sulfonamide derivatives: Compounds containing sulfonyl groups that exhibit diverse biological activities.

The uniqueness of this compound lies in its specific combination of the proline backbone and the methylsulfonyl group, which imparts distinct chemical and biological properties not found in other related compounds.

Properties

IUPAC Name

(2S)-1-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCJOXRWBEJDW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360045-22-3
Record name (2S)-1-methanesulfonylpyrrolidine-2-carboxylic acid
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